3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol
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Overview
Description
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol typically involves the diazotization of 4-chloroaniline followed by coupling with 5-phenylfuran-2-ol. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 5-phenylfuran-2-ol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds like this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include:
Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control.
Efficient Coupling: Ensuring complete reaction of the diazonium salt with the coupling component to maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 4-chloroaniline and 5-phenylfuran-2-amine).
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form amines, which can then interact with various molecular targets. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)diazenyl]phenol: Another azo compound with similar structural features.
5-[(4-Chlorophenyl)diazenyl]-2-hydroxybenzoic acid: A structurally related compound with a carboxylic acid group.
Uniqueness
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol is unique due to the presence of both a furan ring and an azo group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-5-phenylfuran-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-19-14-10-15(21-16(14)20)11-4-2-1-3-5-11/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOMQUBLKNJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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